4-Methyl-1,5-Heptadiene
Description
Significance of Non-Conjugated Diene Systems in Synthetic and Mechanistic Studies
The significance of non-conjugated dienes in organic chemistry stems from their distinct electronic structure and reactivity compared to their conjugated counterparts. fiveable.me In non-conjugated systems, the double bonds react independently of one another, behaving much like simple alkenes. uomosul.edu.iq This predictable reactivity allows for selective chemical transformations at one double bond while leaving the other intact for subsequent reactions, a crucial strategy in multistep synthesis.
The stability of non-conjugated dienes is generally lower than that of conjugated dienes. fiveable.melibretexts.org This difference is attributed to the lack of continuous π-electron delocalization that characterizes conjugated systems. fiveable.melibretexts.org Molecular orbital theory and analysis of hybridization states help explain this stability gap; the single bonds between the double bonds in non-conjugated dienes are sp³ hybridized, whereas in conjugated dienes they are sp² hybridized, leading to a stronger bond. libretexts.org The distinct reactivity profile of non-conjugated dienes opens avenues for specialized synthetic strategies and the exploration of unique reaction pathways that are not accessible with conjugated systems. fiveable.me
Overview of 4-Methyl-1,5-Heptadiene as a Strategic Building Block
This compound serves as an important intermediate in organic synthesis for creating more complex molecules. evitachem.com Its non-conjugated diene structure allows for a range of chemical reactions, making it a versatile building block. The presence of two reactive double bonds makes it suitable for use in the production of polymers and resins. evitachem.com For instance, the copolymerization of related α-olefins like 4-methyl-1-pentene (B8377) with dienes such as 1,5-hexadiene (B165246) is a known method to modify polymer properties, suggesting a similar potential for this compound. mdpi.com
The synthesis of this compound itself can be achieved through various methods, highlighting its accessibility for research and development. evitachem.com Common synthetic routes often involve high-temperature and high-pressure conditions. evitachem.com
| Synthesis Method | Description | Reaction Conditions |
| Allylic Chloride Reaction | Involves the reaction of allylic chlorides with appropriate reagents. evitachem.com | Specific conditions are required to ensure high yields. evitachem.com |
| Allylic Addition of Acetylenes | The allylic addition of acetylenes to cyclic or acyclic olefins. evitachem.com | Temperatures: 200 to 600 °C; Pressures: 250 to 50,000 psi; No catalyst required. evitachem.com |
The reactivity of this compound includes standard alkene reactions such as oxidation, which can yield various oxygenated products, and reduction, which converts the double bonds into single bonds to form saturated hydrocarbons. evitachem.com Substitution reactions can also occur at the double bonds or the methyl group, leading to a variety of derivatives. evitachem.com
Historical Context and Evolution of Research on Heptadiene Derivatives
Research into heptadiene derivatives and related structures has a long history, forming part of the broader exploration of unsaturated hydrocarbons. Early studies in the mid-20th century focused on the fundamental reactions and synthesis of such compounds. For example, research published in 1958 investigated the reactions of bicyclo[2.2.1]heptadiene, a cyclic compound containing a related diene system. acs.org
By the 1960s, synthetic methods for substituted polyenes, including heptatrienes, were being systematically developed. A 1964 study detailed the synthesis of various methyl-substituted heptatrienes, often involving the addition of Grignard reagents to carbonyl compounds followed by dehydration—a classic approach to creating carbon-carbon bonds and unsaturation. cdnsciencepub.com Concurrently, the photochemical behavior of these systems was also an area of interest, with studies on the photoisomerization of 1,6-heptadiene (B165252) appearing in 1965. acs.org
The heptadiene framework is also present in significant natural products, most notably curcumin, whose chemical structure is 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione. nih.gov While used in traditional medicine for centuries, intensive scientific investigation into its chemical and pharmacological properties surged in the latter half of the 20th century and continues today. nih.gov Over the years, the study of heptadiene derivatives has evolved from fundamental synthesis and reaction discovery to their application in complex systems, including organometallic chemistry and materials science. mdpi.comacs.org
Structure
3D Structure
Properties
CAS No. |
998-94-7 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
(5E)-4-methylhepta-1,5-diene |
InChI |
InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4-5,7-8H,1,6H2,2-3H3/b7-5+ |
InChI Key |
ITKKJSFRRSLPHX-FNORWQNLSA-N |
Isomeric SMILES |
C/C=C/C(C)CC=C |
Canonical SMILES |
CC=CC(C)CC=C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 1,5 Heptadiene and Analogous Diene Architectures
Stereoselective and Regioselective Synthetic Pathways
Achieving precise control over the placement of the methyl group and the two double bonds is the central challenge in synthesizing 4-Methyl-1,5-Heptadiene. The following subsections detail methodologies designed to address this challenge.
A highly logical and frequently employed route for the synthesis of tertiary alcohols and their subsequent dehydration to alkenes involves the use of Grignard reagents. nih.govarabjchem.orgscribd.com For this compound, a plausible and direct approach is the reaction of an allyl Grignard reagent with a suitable α,β-unsaturated ketone.
Specifically, the synthesis commences with the 1,2-addition of allylmagnesium bromide to methyl vinyl ketone. This reaction forms the tertiary allylic alcohol intermediate, 4-methyl-1,6-heptadien-4-ol. sielc.comnist.gov The high reactivity of allylmagnesium reagents favors addition to the carbonyl carbon over conjugate addition. nih.govresearchgate.net
The subsequent and crucial step is the dehydration of the tertiary alcohol. This elimination reaction is typically acid-catalyzed, using reagents such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. masterorganicchemistry.comrsc.org The reaction temperature is a critical parameter; it must be high enough to facilitate dehydration but controlled to prevent undesired side reactions such as isomerization or ether formation. masterorganicchemistry.com For tertiary alcohols, dehydration conditions are generally milder than for secondary or primary alcohols. rsc.org Alternative catalysts, including copper(II) sulfate (B86663) and rhenium oxides like Re₂O₇, have also been reported for the dehydration of alcohols, sometimes offering higher selectivity under milder conditions. rsc.orguu.nl The thermolytic dehydration of analogous compounds like 1,5-heptadien-4-ol (B13124060) at high temperatures (300–400 °C) has also been documented, though this can lead to rapid isomerization of the product.
Table 1: Proposed Grignard-Based Synthesis of this compound
| Step | Reactants | Key Intermediate/Product | General Conditions |
|---|---|---|---|
| 1. Grignard Addition | Allylmagnesium bromide + Methyl vinyl ketone | 4-Methyl-1,6-heptadien-4-ol | Ethereal solvent (e.g., THF, diethyl ether), Room temperature |
Alkylation-reduction strategies offer an alternative, albeit more complex, approach to forming the diene framework. These methods typically involve the regioselective addition of a methyl group to an unsaturated carbonyl precursor, followed by the reduction of the carbonyl functionality.
One potential pathway could start with an α,β,γ,δ-unsaturated ketone. Research has shown that alkyl Grignard reagents can undergo highly regioselective 1,4-addition to such systems. researchgate.net However, a more direct precursor would be a γ,δ-unsaturated ketone. The challenge lies in the selective alkylation at the C4 position. The formation of a dienolate from a precursor like 1,5-heptadien-3-one, followed by trapping with a methyl electrophile, could theoretically yield the desired carbon skeleton. However, controlling the regioselectivity of such alkylations can be difficult, often resulting in mixtures of products. nih.gov
Following successful alkylation, the ketone must be reduced to a methylene (B1212753) (CH₂) group. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). These reactions effectively remove the carbonyl oxygen, completing the hydrocarbon synthesis.
On an industrial scale, hydrocarbons are often produced through high-temperature processes known as cracking or pyrolysis. byjus.com These methods involve breaking down large, saturated or mono-unsaturated hydrocarbons into smaller, more valuable molecules, including alkenes and dienes. essentialchemicalindustry.org
Catalytic cracking, which employs catalysts like zeolites (complex aluminosilicates), operates at lower temperatures (around 500-800 K) than thermal cracking and produces high yields of branched and cyclic alkanes and alkenes. uu.nlessentialchemicalindustry.orgthieme-connect.com The product distribution is highly dependent on the feedstock and reaction conditions. psu.eduucl.ac.uk For instance, cracking a branched C8 alkane like iso-octane over a zeolite catalyst predominantly yields isobutane, propane, and butenes, with smaller amounts of other hydrocarbons. ucl.ac.ukhep.com.cn While not a selective method for producing a specific isomer like this compound, it represents a significant source of mixed dienes in the petrochemical industry.
Disproportionation is another high-temperature catalytic process where molecules are rearranged. In the context of rosin (B192284) acids, disproportionation over a Pd/C catalyst involves both dehydrogenation and hydrogenation reactions occurring simultaneously. msu.edu A similar principle could be applied to hydrocarbon feedstocks, where hydrogen transfer reactions could lead to a mixture of alkanes and dienes.
Table 2: General Product Distribution from Catalytic Cracking of C8 Alkanes
| Feedstock Example | Catalyst | Typical Temperature | Major Products |
|---|---|---|---|
| Iso-octane | Zeolite (e.g., USHY) | 523-623 K | Isobutane, Propane, n-Butane, Isopentane, Isobutene ucl.ac.uk |
The direct methylation of a pre-existing 1,5-heptadiene (B74454) skeleton is a challenging yet intriguing synthetic possibility. This would involve the formation of a heptadienyl anion followed by reaction with a methylating agent. thieme-connect.comcore.ac.uk The generation of such an anion would require a strong base, and the subsequent alkylation would need to be highly regioselective to target the C4 position. While the metalation of dienes and subsequent reaction with electrophiles is a known transformation, specific examples leading to this compound are not prevalent in the literature. msu.edulumenlearning.com This suggests that controlling the position of methylation on a flexible diene chain is difficult, making this a less common synthetic route compared to constructive methods like the Grignard reaction.
Design and Synthesis of Functionalized this compound Derivatives
The introduction of functional groups onto the this compound scaffold opens avenues for new materials and synthetic intermediates. Transition metal-catalyzed reactions are particularly powerful for this purpose. nih.govmdpi.com
One prominent method is olefin metathesis. Ring-closing metathesis (RCM) of functionalized dienes using highly active ruthenium catalysts, such as the Grubbs catalyst, allows for the synthesis of cyclic structures. organic-chemistry.orgacs.org Conversely, cross-metathesis could be used to introduce functionalized vinyl groups onto the existing diene.
Palladium-catalyzed reactions also offer a versatile platform for functionalization. For instance, the halohomoallylation of alkynes with homoallyl alcohols provides a route to functionalized 1,5-dienes. psu.edu Other transition metal-catalyzed reactions, such as hydroamination or hydroalkylation, can introduce amine or new alkyl groups with high regioselectivity, transforming the simple hydrocarbon into a more complex, functionalized molecule. nih.gov These functionalized dienes can then serve as monomers for polymerization, leading to materials with tailored properties.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the yield of this compound, particularly through the Grignard and dehydration pathway, requires careful control of several reaction parameters.
For the Grignard reaction, key factors include the solvent, temperature, and stoichiometry. Ethereal solvents like THF or diethyl ether are essential to stabilize the Grignard reagent. scribd.com While many Grignard additions are performed at room temperature or below, the specific substrate may require different temperatures to balance reaction rate with selectivity. nih.gov Using a slight excess of the Grignard reagent can help ensure the complete conversion of the ketone. ucl.ac.uk
The dehydration of the intermediate tertiary alcohol is arguably the more critical step to optimize. The choice of acid catalyst and temperature is paramount to maximizing the yield of the desired diene while minimizing side products. rsc.org
Table 3: Optimization Parameters for Alcohol Dehydration
| Parameter | Considerations | Potential Outcomes |
|---|---|---|
| Catalyst | Strong protic acids (H₂SO₄, H₃PO₄), solid acids (zeolites, alumina), metal-based catalysts (CuSO₄, Re₂O₇) rsc.orguu.nl | Catalyst choice affects reaction rate, temperature requirements, and selectivity. Solid acids can simplify purification. |
| Temperature | Must be sufficient for elimination but not so high as to cause rearrangement or polymerization. masterorganicchemistry.com | Too low: Incomplete reaction or ether formation. Too high: Isomerization to more stable conjugated dienes or polymerization. |
| Solvent | Can influence reaction rate and selectivity. Some reactions are run neat. | Solvents like toluene (B28343) or hexane (B92381) can be used. High-boiling solvents are needed for high-temperature dehydrations. google.com |
By systematically adjusting these conditions, the synthesis of this compound can be fine-tuned to achieve high yields and purity, making this valuable chemical intermediate more accessible for further research and application.
Reaction Chemistry and Mechanistic Investigations of 4 Methyl 1,5 Heptadiene
Cycloaddition Reaction Pathways
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. For 4-methyl-1,5-heptadiene, the non-conjugated nature of its double bonds dictates the types of cycloaddition reactions it can readily undergo.
Diels-Alder Reactions (e.g., [4+2] Cycloadditions) of this compound
The Diels-Alder reaction is a cornerstone of organic synthesis, typically occurring between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a cyclohexene (B86901) ring. wikipedia.org As this compound is a non-conjugated diene, it cannot function as the 4π component in a standard Diels-Alder reaction. vulcanchem.com However, its individual double bonds can act as dienophiles, reacting with conjugated dienes. The presence of alkyl substituents on these double bonds influences their reactivity.
Stereochemical Course and Diastereoselectivity in Diels-Alder Adduct Formation
The stereochemistry of a Diels-Alder reaction is highly predictable. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.com When one of the double bonds of this compound acts as a dienophile, the existing stereochemistry of the substituents on that double bond is retained in the newly formed six-membered ring. libretexts.org
Furthermore, when a cyclic diene reacts with the dienophile (this compound), two diastereomeric products, designated endo and exo, can be formed. libretexts.org The endo product, where the most significant substituent on the dienophile is oriented towards the diene π-system in the transition state, is often the kinetically favored product. wikipedia.orglibretexts.org For this compound, the chiral center at C4 and the substitution pattern around the double bonds would sterically and electronically influence the ratio of endo and exo adducts. For instance, in reactions involving the C5=C6 double bond, the methyl group at C4 would create a specific steric environment influencing the facial selectivity of the diene's approach.
Influence of Substituents and Lewis Acid Catalysis on Reactivity
The rate of a Diels-Alder reaction is significantly affected by the electronic nature of the substituents on both the diene and the dienophile. libretexts.orgmasterorganicchemistry.com In a normal-electron-demand Diels-Alder reaction, reactivity is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orglibretexts.org The double bonds of this compound are substituted with alkyl groups, which are weakly electron-donating. This makes them less reactive as dienophiles compared to alkenes bearing electron-withdrawing groups like carbonyls or nitriles. masterorganicchemistry.com
Lewis acid catalysis is a powerful method to accelerate Diels-Alder reactions. mdpi.comd-nb.info A Lewis acid can coordinate to a dienophile, particularly one with a Lewis basic site (like a carbonyl group), lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its electrophilicity. d-nb.infoiitd.ac.in While this compound lacks a strong Lewis basic site, Lewis acids can still promote cycloadditions. Modern studies suggest that Lewis acids accelerate the reaction not just by lowering the dienophile's LUMO energy but also by reducing the destabilizing Pauli repulsion between the reacting partners in the transition state. wikipedia.orgmdpi.com The use of a Lewis acid can dramatically increase the reaction rate and may also influence the diastereoselectivity of the cycloaddition. nih.gov
Table 1: Effect of Dienophile Substituents on Diels-Alder Reaction Rates This table illustrates the general impact of substituents on dienophile reactivity in a normal-electron-demand Diels-Alder reaction, which provides context for the expected reactivity of the alkene moieties in this compound.
| Dienophile | Substituent (Z) | Electronic Effect | Relative Rate (approx.) |
| Ethene | -H | Neutral | 1 |
| Propene | -CH₃ | Electron-Donating | ~0.1 |
| Propenal | -CHO | Electron-Withdrawing | ~100,000 |
| Acrylonitrile | -CN | Electron-Withdrawing | ~100,000 |
| Methyl acrylate | -CO₂CH₃ | Electron-Withdrawing | ~120,000 |
Data is generalized from established principles of Diels-Alder reactivity. masterorganicchemistry.com
Homo-Diels-Alder Cycloadditions Involving Diene Moieties
The homo-Diels-Alder reaction is a formal [2+2+2] cycloaddition that occurs with non-conjugated dienes, making it highly relevant to the chemistry of this compound. mdpi.com In this reaction, the two isolated double bonds of the diene react with a suitable dienophile (often an electron-deficient alkyne or alkene) to form a bridged cyclic system. mdpi.comkpfu.ru These reactions can be promoted thermally, photochemically, or by transition metal catalysts. capes.gov.br The reactivity in a homo-Diels-Alder reaction can be sensitive to substitution on the diene, with electron-withdrawing groups sometimes inhibiting the reaction, suggesting that both steric and electronic factors are at play. mdpi.com
Intramolecular Cycloaddition Processes of Heptadiene Isomers
Intramolecular cycloadditions are powerful reactions for constructing complex polycyclic systems in a single step. libretexts.org For an intramolecular Diels-Alder reaction to occur, a molecule must contain both a diene and a dienophile moiety connected by a suitable tether. While this compound itself cannot undergo an intramolecular Diels-Alder reaction, an isomer such as 4-methyl-1,6-heptadiene could potentially undergo an ene reaction, a related pericyclic process. Furthermore, if a 4-methylheptadiene skeleton is incorporated into a larger molecule containing a tethered dienophile, an intramolecular cycloaddition becomes feasible. mit.edu The success and stereochemical outcome of such reactions are highly dependent on the length and nature of the tether connecting the reacting partners. mit.edu
Sigmatropic Rearrangements and Related Pericyclic Reactions
Sigmatropic rearrangements are concerted intramolecular reactions where a sigma bond migrates across a π-electron system. wikipedia.org The structure of this compound is analogous to 1,5-dienes that are known to undergo the Cope rearrangement, a class of mdpi.commdpi.com sigmatropic shifts. libretexts.orgscribd.com
The Cope rearrangement of a 1,5-diene involves a cyclic transition state of six carbons, leading to an isomeric 1,5-diene. scribd.com For this compound, a thermal rearrangement could lead to an equilibrium with 3-methyl-1,5-heptadiene. The position of the methyl group significantly influences the thermodynamics and kinetics of the rearrangement. Studies on the analogous rearrangement of 3-methyl-1,5-hexadiene (B75199) to 1,5-heptadiene (B74454) show that the equilibrium favors the more substituted isomer. acs.orgslideshare.net The methyl group at the C4 position in this compound would be expected to influence the stability of the possible chair-like and boat-like transition states, thereby affecting the activation energy and product distribution of the rearrangement. researchgate.net
Table 2: Classification of Common Pericyclic Reactions This table provides a summary of the major classes of pericyclic reactions, including those relevant to this compound and its isomers. msu.edufiveable.me
| Reaction Type | Electron Movement | Description | Example |
| Cycloaddition | [mπ + nπ] | Two π-systems join to form a ring with two new σ-bonds. | Diels-Alder ([4+2]) |
| Electrocyclic Reaction | [nπ] | A conjugated π-system forms a ring with one new σ-bond. | Cyclobutene ⇌ Butadiene |
| Sigmatropic Rearrangement | [i,j] | A σ-bond migrates across a π-system to a new position. | Cope Rearrangement ( mdpi.commdpi.com) |
| Ene Reaction | - | An alkene with an allylic hydrogen reacts with an enophile. | Alkene + Alkene → New Alkene |
Cope Rearrangement Applications to 1,5-Diene Systems
The Cope rearrangement is a thermally induced numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of a 1,5-diene, leading to the formation of a new 1,5-diene. numberanalytics.com This isomerization process is a classic example of a pericyclic reaction, proceeding through a concerted mechanism involving a cyclic, six-electron transition state. wikipedia.orgalfa-chemistry.com The reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, and is thermally allowed. numberanalytics.comalfa-chemistry.com
The rearrangement is widely utilized in organic synthesis to construct complex molecular architectures with high stereoselectivity. numberanalytics.comorganicchemistrytutor.com The reaction is typically reversible, with the equilibrium position dictated by the relative thermodynamic stabilities of the starting diene and the rearranged product. alfa-chemistry.com For instance, a 1,5-diene might rearrange to a more stable isomer where a double bond is conjugated with a carbonyl group or an aromatic ring, or where ring strain is relieved. alfa-chemistry.comorganicchemistrytutor.com
The transition state of the Cope rearrangement for open-chain systems, such as this compound, preferentially adopts a chair-like conformation to minimize steric interactions. wikipedia.org However, conformationally restricted systems may proceed through a higher-energy boat-like transition state. wikipedia.org While the reaction is concerted, the transition state can have some diradical character, especially in electronically perturbed systems. wikipedia.org
A general representation of the Cope rearrangement is the conversion of 3-methyl-1,5-hexadiene to 1,5-heptadiene when heated to 300°C. wikipedia.org In the case of an unsubstituted hexa-1,5-diene, the rearrangement is degenerate, meaning the product is identical to the starting material. wikipedia.org
Mechanistic Analysis of Substituent Effects on Rearrangement Energetics
Substituents on the 1,5-diene skeleton can significantly influence the kinetics and thermodynamics of the Cope rearrangement. numberanalytics.com The position and electronic nature of the substituent can alter the activation energy of the reaction by stabilizing or destabilizing the transition state. arkat-usa.org
Electron-donating groups, such as alkyl groups, can accelerate the reaction by stabilizing the transition state. numberanalytics.com Conversely, electron-withdrawing groups can also accelerate the reaction. alfa-chemistry.com The effect of a substituent is highly dependent on its position on the diene framework. For example, phenyl and cyano substituents have been studied to understand their impact on the activation free energy of thermoneutral Cope rearrangements. arkat-usa.org
A study analyzing phenyl and cyano substituent effects on the activation free energy of the Cope rearrangement of 1,5-dienes found that the experimental data correlated well when using the harmonic mean of the activation free energies for the two non-concerted mechanistic alternatives (cyclohexane-1,4-diyl and two allylic radicals). arkat-usa.org This suggests that radical-stabilizing groups alter the nature and stability of the transition state based on their position. arkat-usa.org Further substitution can have a greater effect if it reinforces the change induced by the initial substituent. arkat-usa.org
The following table summarizes the qualitative effects of substituents on the Cope rearrangement:
| Substituent Type | Position | Effect on Reaction Rate | Rationale |
| Electron-donating | C2/C5 | Accelerates | Stabilizes the developing allylic radical character in the transition state. |
| Electron-withdrawing | C2/C5 | Accelerates | Stabilizes the developing allylic radical character in the transition state. |
| Phenyl | C2 | Accelerates | Stabilizes the transition state. arkat-usa.org |
| Cyano | C2 | Accelerates | Stabilizes the transition state. arkat-usa.org |
| Bulky groups | Any | Can hinder or accelerate | Steric hindrance can disfavor the required chair transition state, but can also accelerate the reaction by destabilizing the ground state. alfa-chemistry.com |
Catalytic Transformations and Functionalization
Transition Metal-Catalyzed Coupling Reactions of this compound Precursors
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, Negishi, and Sonogashira couplings are widely used in organic synthesis. eie.gr These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. chemie-brunschwig.chumb.edu
For precursors to this compound, these coupling reactions can be employed to construct the carbon skeleton. For instance, a precursor could be synthesized via the coupling of a vinyl or allyl halide with an appropriate organometallic reagent. The Hiyama coupling, which pairs an organic halide with an organosilicon compound, is another versatile method for C-C bond formation. mdpi.com
The following table provides an overview of common transition metal-catalyzed cross-coupling reactions applicable to the synthesis of diene precursors:
| Reaction Name | Coupling Partners | Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Palladium | Mild conditions, low toxicity of boron reagents. chemie-brunschwig.ch |
| Mizoroki-Heck | Alkene + Aryl/Vinyl halide | Palladium | Forms a new C-C bond at an sp2-hybridized carbon. umb.edu |
| Negishi | Organozinc compound + Organic halide | Palladium or Nickel | High reactivity and functional group tolerance. umb.edu |
| Hiyama | Organosilicon compound + Organic halide | Palladium | Utilizes stable and less toxic organosilanes. mdpi.com |
| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium and Copper | Forms a C(sp)-C(sp2) bond. umb.edu |
C-H Alkylation and Isomerization Processes in Diene Systems
The direct functionalization of C-H bonds is an increasingly important area of research, offering a more atom-economical approach to synthesis by avoiding the pre-functionalization of substrates. beilstein-journals.org In diene systems, C-H alkylation can introduce new alkyl groups, while isomerization can rearrange the double bonds to form more stable or synthetically useful isomers.
Isomerization and alkylation are distinct processes; isomerization rearranges the atoms within a molecule, whereas alkylation involves the addition of an alkyl group. patsnap.com In the context of dienes, cobalt catalysts have been shown to promote the isomerization of (E/Z) mixtures of 1,3-dienes to the (Z)-isomer. acs.org This process is proposed to occur through an intramolecular hydride addition via an [η4-(diene)(LCo–H)]+ complex, followed by isomerization of the resulting Co(allyl) species. acs.org
The isomerization of 1,4-dienes to their more thermodynamically stable conjugated 1,3-diene counterparts can also be achieved. google.com Furthermore, cobalt-catalyzed multipositional isomerization of conjugated dienes can yield (E,E)-1,3-dienes with high stereoselectivity. organic-chemistry.org
The following table summarizes some catalytic systems for diene isomerization:
| Catalyst System | Transformation | Substrate | Product |
| (P~P)CoCl2/Me3Al | Isomerization | (E/Z)-1,3-dienes | (Z)-1,3-dienes acs.org |
| Ruthenium hydrides | Isomerization | 1,3-dienes | More substituted 1,3-dienes organic-chemistry.org |
| CoCl2/amido-diphosphine-oxazoline | Isomerization | (E/Z)-1,3-dienes | (E)-1,3-dienes organic-chemistry.org |
Selective Oxidation and Reduction Methodologies for Diene Functionalization
The selective functionalization of dienes through oxidation and reduction allows for the introduction of various functional groups. In the context of this compound, these reactions could target one or both of the double bonds.
Selective Oxidation: The oxidation of dienes can lead to a variety of products, including epoxides, diols, and aldehydes. For example, the selective epoxidation of one double bond in a diene can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of this reaction can often be controlled by the steric and electronic environment of the double bonds. For instance, in amorphadiene, a sesquiterpene with two double bonds, selective epoxidation of the endocyclic double bond has been demonstrated. acs.org
Selective Reduction: The selective reduction of one double bond in a non-conjugated diene like this compound can be challenging. However, catalytic hydrogenation using specific transition metal catalysts can sometimes achieve this. For example, certain palladium or rhodium catalyst precursors with biphosphine ligands are used for the selective reduction of methyl heptadienone. google.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity.
A patent describes a method for preparing methyl heptenone from methyl heptadienone through selective hydrogenation using a transition metal Pd/Rh catalyst precursor and a biphosphine ligand compound. google.com
Regioselectivity and Stereoselectivity in Hydrohalogenation of Unsaturated Bonds
The addition of hydrogen halides (HX) to the double bonds of this compound is a classic example of an electrophilic addition reaction. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halogen adds to the more substituted carbon. lumenlearning.com This is because the reaction proceeds through the more stable carbocation intermediate. lumenlearning.commasterorganicchemistry.com
For an unsymmetrical alkene, two different carbocation intermediates can be formed, leading to two possible products. The product derived from the more stable carbocation will predominate. lumenlearning.com In the case of this compound, both double bonds are unsymmetrical, and their reactivity towards hydrohalogenation would depend on their relative steric and electronic properties.
The stereochemistry of hydrohalogenation is generally not highly selective, leading to a mixture of syn and anti addition products. masterorganicchemistry.com This is due to the planar nature of the carbocation intermediate, which can be attacked by the halide nucleophile from either face. pearson.com
The following table outlines the expected regioselectivity of hydrohalogenation for the double bonds in this compound based on Markovnikov's rule:
| Double Bond Position | Hydrogen Halide (HX) | Major Product (based on carbocation stability) |
| C1-C2 | HBr | 2-Bromo-4-methyl-5-heptene |
| C5-C6 | HBr | 5-Bromo-4-methyl-1-heptene |
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for compounds such as this compound is crucial for understanding and predicting their chemical behavior. While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available research, the principles of such investigations can be thoroughly understood by examining studies on closely related 1,5-diene systems. Methodologies such as kinetic isotope effect studies, deuterium (B1214612) labeling experiments, and computational analysis of transition states are fundamental tools employed for this purpose. These techniques are often applied to classic reactions of 1,5-dienes, such as the Cope rearrangement, a thermally induced lscollege.ac.inlscollege.ac.in-sigmatropic rearrangement.
Application of Kinetic Isotope Effect (KIE) Studies in Mechanistic Proposals
The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE can provide critical insights into the rate-determining step and the nature of bond-making and bond-breaking in the transition state. numberanalytics.comdalalinstitute.com
In the context of reactions involving 1,5-dienes, KIE studies are instrumental in distinguishing between different proposed mechanisms, such as a concerted pericyclic pathway versus a stepwise process involving a diradical intermediate. researchgate.netnrochemistry.com
Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. dalalinstitute.com
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage or formation, yet it still influences the reaction rate, often due to changes in hybridization between the ground state and the transition state. wikipedia.org
For the Cope rearrangement, a prototypical reaction for 1,5-dienes, theoretical calculations on related structures like 3-methyl-1,5-hexadiene have been used to predict secondary KIEs. These calculations help to refine the geometry of the transition state, for instance, by analyzing how an equatorial or axial position of a substituent affects the energetic profile. researchgate.net The correlation between calculated KIEs and experimental results can lend strong support to a proposed transition state structure. researchgate.net
Table 1: Theoretical Secondary KIEs for a Model Cope Rearrangement This table illustrates typical theoretical values for secondary KIEs in a related Cope rearrangement, showcasing how isotopic substitution at different positions can probe the transition state structure.
| Isotopic Substitution Position | Predicted kH/kD | Implication for Transition State |
| α-carbon (rehybridization from sp2 to sp3) | ~0.9 - 1.0 (Inverse) | Indicates stiffening of bending modes at the transition state. |
| α-carbon (rehybridization from sp3 to sp2) | ~1.1 - 1.2 (Normal) | Suggests loosening of bending vibrations at the transition state. wikipedia.org |
| β-carbon | ~1.15 - 1.3 (Normal) | Often attributed to hyperconjugative effects stabilizing the transition state. wikipedia.org |
Deuterium Labeling Experiments for Probing Reaction Intermediates
Deuterium labeling is a definitive method for tracing the path of atoms throughout a chemical reaction. By strategically replacing hydrogen atoms with deuterium in a reactant molecule, chemists can follow the label's position in the product, providing direct evidence for the connectivity changes that occurred. psu.edusnnu.edu.cn
In the study of 1,5-diene rearrangements, deuterium labeling has been essential. For example, thermal treatment of isotopically labeled analogs of 3-methyl-1,5-hexadiene resulted in deuterium scrambling across the molecule, which strongly confirmed the operation of a lscollege.ac.inlscollege.ac.in-sigmatropic shift mechanism. These experiments are crucial for distinguishing between a concerted mechanism, which would predict a specific and predictable placement of the deuterium labels in the product, and a stepwise mechanism. A stepwise pathway proceeding through a dissociated radical intermediate might lead to a more random or different distribution of the isotopic label. researchgate.netnrochemistry.com
Beyond rearrangements, deuterium labeling is also used to elucidate mechanisms in other transformations of dienes. In studies of rhodium-catalyzed carbocyclization of 1,6-heptadienes, labeling experiments have been used to understand the sequence of elementary steps, including C-H bond activation and migratory insertion, and to explain the observed diastereoselectivity. nih.gov
Table 2: Representative Deuterium Labeling Experiments on Dienes This table summarizes how deuterium labeling is applied to investigate different reaction mechanisms involving dienes.
| Reactant System | Reaction Type | Observation | Mechanistic Insight | Reference |
| Isotopically labeled 3-methyl-1,5-hexadiene | Thermal Rearrangement | Deuterium scrambling | Confirms lscollege.ac.inlscollege.ac.in-sigmatropic shift mechanism | |
| Deuterated 1,6-heptadiene (B165252) derivative | Rh-catalyzed Carbocyclization | Quantitative distribution of deuterium between two specific positions in the product | Consistent with C=H bond activation followed by two migratory insertions | nih.gov |
| Deuterium-labeled anilides | Rh-catalyzed Annulation | H/D exchange observed in product and recovered starting material | Suggests a reversible C-H cleavage step in the mechanism | chinesechemsoc.org |
Characterization of Transition States and Energetic Profiles
The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the kinetic feasibility and stereochemical outcome of a chemical transformation. masterorganicchemistry.com Characterizing the structure and energy of transition states, often through computational chemistry, is a cornerstone of modern mechanistic investigation. researchgate.net
For the Cope rearrangement of acyclic 1,5-dienes, it is widely accepted that the reaction proceeds through a concerted, aromatic-like transition state. lscollege.ac.inresearchgate.net Extensive experimental and computational studies have shown a strong preference for a chair-like transition state geometry, which minimizes steric interactions, over a higher-energy boat-like conformation. lscollege.ac.innrochemistry.com
Energy profiles have also been calculated for other reactions of similar dienes. In the scandium-catalyzed C-H alkylation of sulfides with 1,5-heptadiene, DFT calculations revealed a multi-step energy profile involving C-H activation, alkene insertion (cyclization), and protonation, identifying C-H activation as the rate-determining step. rsc.org Such profiles are invaluable for understanding the entire catalytic cycle. rsc.orgresearchgate.net
Table 3: Calculated Activation Energies for Cope Rearrangements of Substituted 1,5-Dienes This table provides examples of experimentally determined or calculated activation energies for the Cope rearrangement of various 1,5-dienes, illustrating the influence of substituents on the reaction barrier.
| Compound | Activation Energy (Ea) | Method | Reference |
| 1,5-Hexadiene (B165246) | 33.5 kcal/mol | Experimental | researchgate.net |
| 3-Methyl-1,5-hexadiene | 35.5 kcal/mol | Experimental | wikipedia.org |
| 3-Phenyl-1,5-hexadiene | 136 kJ/mol (~32.5 kcal/mol) | Experimental | |
| 2-Phenyl-1,5-hexadiene (d2-labeled) | 5.1 x 10⁻⁵ s⁻¹ (rate at 164°C) | Experimental | researchgate.net |
| 3,3-Dimethylhexa-1,5-diene | ~38.6 kcal/mol (Arrhenius parameters) | Experimental | rsc.org |
Advanced Spectroscopic and Analytical Methodologies for 4 Methyl 1,5 Heptadiene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique for determining the complete carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, researchers can map out the entire structure of 4-Methyl-1,5-Heptadiene.
High-resolution ¹H NMR spectroscopy provides information on the distinct chemical environments of all protons within the this compound molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling.
For this compound, the proton spectrum can be predicted based on established chemical shift ranges for different types of protons (alkenyl, allylic, etc.). chemistrysteps.com The terminal vinyl group (=CH₂) protons at C1 and the internal vinyl protons at C2, C5, and C6 are expected to resonate in the downfield region (typically δ 4.5-6.5 ppm) due to the deshielding effect of the π-electrons in the double bonds. chemistrysteps.com The allylic protons on C3 and the methine proton at C4 would appear in an intermediate region, while the protons of the methyl group (C8) attached to the saturated C4 would be the most shielded, appearing furthest upfield.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H1 (vinyl) | ~5.0 | Doublet of doublets |
| H2 (vinyl) | ~5.8 | Multiplet |
| H3 (allylic) | ~2.1 | Multiplet |
| H4 (methine) | ~2.4 | Multiplet |
| H5 (vinyl) | ~5.4 | Multiplet |
| H6 (vinyl) | ~5.5 | Multiplet |
| H7 (methyl, vinyl) | ~1.6 | Doublet |
| H8 (methyl) | ~1.0 | Doublet |
Note: The predicted values are based on general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and experimental conditions.
¹³C NMR spectroscopy is used to characterize the carbon skeleton of the molecule. Each chemically unique carbon atom produces a distinct signal in the spectrum. For this compound, eight distinct signals are expected, corresponding to its eight carbon atoms.
The chemical shifts of the carbon atoms directly involved in the double bonds (C1, C2, C5, C6) are found in the deshielded region of the spectrum, typically between 110 and 145 ppm. vulcanchem.com The carbons of the sp³-hybridized backbone (C3, C4) and the methyl groups (C7, C8) resonate at higher field (lower ppm values). vulcanchem.com PubChem's data indicates that the double-bond carbons resonate in the 115–125 ppm range. vulcanchem.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C1 | ~115 | CH₂ |
| C2 | ~138 | CH |
| C3 | ~40 | CH₂ |
| C4 | ~35 | CH |
| C5 | ~125 | CH |
| C6 | ~132 | CH |
| C7 | ~18 | CH₃ |
| C8 | ~20 | CH₃ |
Note: The predicted values are based on general principles and available data for similar structures. Actual experimental values can differ.
While 1D NMR provides information on individual nuclei, 2D NMR experiments reveal correlations between them, which is essential for unambiguously assembling the molecular structure. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. wikipedia.org For this compound, COSY would show cross-peaks connecting H2 with both H1 and H3 protons, and the protons on C5, C6, and C7 would show correlations confirming the second double bond's environment. It would also link the allylic H3 protons to the methine H4 proton.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.orgcolumbia.edu This allows for the definitive assignment of each proton to its corresponding carbon in the backbone, for instance, linking the ¹H signal at ~1.0 ppm to the ¹³C signal of the C8 methyl group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making it an excellent tool for structural confirmation.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum provides a "fingerprint" of the molecule's functional groups.
For this compound, the key functional groups are the C=C double bonds and the C-H bonds (both sp² and sp³ hybridized). The NIST WebBook provides a gas-phase IR spectrum for this compound. nist.gov The spectrum shows characteristic absorption bands consistent with its structure. vulcanchem.comnist.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3080 | C-H Stretch | =C-H (Vinyl) | mdpi.com |
| ~2960-2850 | C-H Stretch | -C-H (Alkyl) | vulcanchem.com |
| ~1640 | C=C Stretch | Alkene | vulcanchem.com |
| ~990 and ~910 | C-H Bend (Out-of-plane) | -CH=CH₂ (Vinyl) | mdpi.com |
| ~970 | C-H Bend (Out-of-plane) | -CH=CH- (trans) | mdpi.com |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. thermofisher.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for elucidating the molecular weight and structural features of this compound through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a foundational technique for analyzing the structure of volatile compounds like this compound. In this method, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. cellmolbiol.org The resulting fragmentation pattern is a unique fingerprint that provides significant structural information. srce.hr
The mass spectrum of this compound is characterized by a series of fragment ions. While a direct, detailed fragmentation pattern for this specific compound is not extensively published, general principles of alkene and diene fragmentation in EI-MS can be applied. The molecular ion peak (M+), corresponding to the molecular weight of C8H14 (110.20 g/mol ), may be observed, although it can be weak for acyclic dienes. nih.govnih.gov Dominant peaks often arise from allylic cleavages and rearrangements, which are characteristic of unsaturated hydrocarbons. For instance, the loss of a methyl group (CH3•) or an ethyl group (C2H5•) is a common fragmentation pathway.
Research on related dienes shows that the fragmentation pathways can be complex, sometimes involving cyclization before fragmentation. researchgate.net The interpretation of these patterns, often aided by spectral libraries like the NIST Mass Spectrometry Data Center, allows for the confident identification of the compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Trace Detection
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it the reference method for isolating and identifying volatile organic compounds (VOCs) like this compound from complex mixtures. cellmolbiol.org This technique is highly effective for trace detection and has been used to identify this compound in various matrices, including plum fruits and tobacco. psu.edumdpi.com
In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with a capillary column. akjournals.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. cellmolbiol.orgpjps.pk
Key findings from GC-MS studies involving this compound include:
Identification in Natural Products: The compound has been identified as a volatile component in certain varieties of plum fruits. mdpi.com
Presence in Tobacco: Research has detected this compound in tobacco, where its identification was enhanced by using advanced data analysis techniques like the Automated Mass Spectral Deconvolution and Identification System (AMDIS). psu.edu
Trace Analysis: The high sensitivity of GC-MS allows for the detection of trace amounts of the compound, which is crucial for analyzing complex samples where it may be present in low concentrations. cellmolbiol.orgpsu.edu
The following table summarizes typical GC-MS parameters used in the analysis of volatile compounds, which are applicable to this compound.
| Parameter | Typical Setting |
| Column Type | HP-PONA, DB-5MS, or similar non-polar capillary column akjournals.compjps.pk |
| Carrier Gas | Helium cabidigitallibrary.orgmdpi.com |
| Flow Rate | 1.0 - 1.3 mL/min akjournals.comcabidigitallibrary.org |
| Injection Mode | Split or Splitless cellmolbiol.orgakjournals.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV cellmolbiol.orgcabidigitallibrary.org |
| Mass Range | m/z 40-700 pjps.pk |
Chromatographic Techniques for Separation and Purity
Chromatography is fundamental to the isolation and purification of this compound and its derivatives, ensuring sample purity for subsequent analysis or use.
Gas Chromatography (GC)
Gas Chromatography (GC) is the primary technique for analyzing volatile compounds like this compound. scispace.com Its high resolution allows for the separation of this diene from isomers and other closely related compounds in a mixture. akjournals.com The retention time of this compound on a specific GC column under defined conditions is a key identifier.
GC analysis is often used for:
Purity Assessment: Determining the percentage purity of a this compound sample.
Mixture Composition: Quantifying the relative amounts of different components in a sample containing the diene. scribd.com
Quality Control: Ensuring consistency in the composition of products containing this compound.
Silver ion chromatography, a specialized form of GC, has been used to separate dienes from olefins, demonstrating the technique's versatility in handling complex hydrocarbon mixtures. scispace.com
High-Performance Liquid Chromatography (HPLC) for Compound Separation
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that, while more commonly used for less volatile or thermally sensitive compounds, can be adapted for the analysis of certain dienes or their derivatives. researchgate.netlibretexts.org In the context of this compound, HPLC would typically be employed in a reversed-phase mode, using a non-polar stationary phase (like C18) and a polar mobile phase. google.com
While direct HPLC analysis of the highly volatile this compound is less common than GC, it can be valuable for:
Separating non-volatile reaction products or derivatives of the diene.
Purifying the compound when derivatized to make it less volatile.
Analyzing mixtures where other components are not suitable for GC.
The choice of detector (e.g., UV-Vis, Refractive Index) would depend on the specific properties of the analyte and the mobile phase used.
Gel Permeation Chromatography (GPC) for Polymeric Derivatives
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a specialized form of liquid chromatography that separates molecules based on their size in solution. lcms.cz This technique is not used for the analysis of this compound itself, but it is essential for characterizing polymers synthesized using this diene as a monomer or co-monomer.
When this compound is incorporated into a polymer chain, GPC is used to determine key properties of the resulting macromolecule, such as:
Molecular Weight Distribution (MWD)
Average Molecular Weight (Mn, Mw)
Polydispersity Index (PDI)
The technique works by passing a solution of the polymer through a column packed with porous gel. Larger molecules elute first because they cannot penetrate the pores, while smaller molecules take a longer path through the pores and elute later. lcms.cz This allows for the effective separation of the polymer chains by their hydrodynamic volume.
Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions)
While fundamental spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a foundational understanding of the structure of this compound, a deeper and more quantitative analysis often requires the application of more advanced and hyphenated analytical methodologies. These techniques are crucial for the compound's identification in complex mixtures, for precise quantification, and for a more detailed understanding of its electronic and structural properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. msu.edu The utility of UV-Vis spectroscopy for analyzing unsaturated compounds is well-established, particularly for conjugated systems. pressbooks.pub Molecules with two or more conjugated double bonds exhibit π → π* electronic transitions that fall within the detection range of standard UV-Vis spectrophotometers (typically 200-800 nm). msu.edu As the extent of conjugation increases, the energy required for this transition decreases, and the wavelength of maximum absorbance (λmax) shifts to longer wavelengths (a bathochromic shift). msu.edu
However, for non-conjugated dienes such as this compound, where the two double bonds are separated by more than one single bond, the π-systems are considered isolated. pressbooks.pub The electronic transitions (π → π*) for these isolated double bonds are high-energy transitions that occur at wavelengths below 200 nm. msu.edu These wavelengths fall into the "far-UV" or "vacuum-UV" region, which is outside the range of conventional laboratory UV-Vis spectrophotometers. google.com Consequently, a standard UV-Vis spectrum of a pure sample of this compound would not show significant absorption peaks, making this technique of limited utility for its direct characterization.
Table 1: Expected UV-Vis Absorption for Different Diene Types
| Diene Type | Example | Typical λmax | Spectrometer Accessibility |
|---|---|---|---|
| Conjugated Diene | 1,3-Butadiene | ~217 nm | Standard UV-Vis |
| Isolated Diene | This compound | < 200 nm | Requires Far-UV/Vacuum-UV |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as one of the most powerful and widely used advanced analytical techniques for the identification and quantification of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net This hyphenated technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry.
In a typical GC-MS analysis, the sample is first vaporized and injected into the GC system. An inert carrier gas (often helium) transports the sample through a long, thin capillary column. bioline.org.br The separation of components within the mixture is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times.
As each separated component, such as this compound, elutes from the GC column, it enters the ion source of the mass spectrometer. There, it is bombarded with high-energy electrons, typically in a process called Electron Ionization (EI). mlsu.ac.in This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), and also induces fragmentation into smaller, characteristic charged ions. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint." For this compound (C₈H₁₄), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (110.20 g/mol ). nih.gov The fragmentation pattern provides further structural confirmation. Data for this compound is available in spectral databases like the NIST Mass Spectrometry Data Center. nih.gov The combination of the retention time from the GC and the unique mass spectrum from the MS allows for highly confident identification of the compound, even in complex matrices like pyrolysis oils or environmental samples. researchgate.netsci-hub.se
Table 2: Key GC-MS Parameters and Findings for this compound
| Parameter | Description | Finding for this compound |
|---|---|---|
| Retention Time | The time it takes for the compound to pass through the GC column. | Specific to the column and conditions used; serves as a primary identifier. |
| Molecular Ion (M⁺) | The ion corresponding to the intact molecule with one electron removed. | m/z = 110 |
| Key Fragment Ions | Characteristic smaller ions formed from the fragmentation of the molecular ion. | The NIST Mass Spectrometry Data Center lists a top peak at m/z 69, indicating a prominent fragment. nih.gov |
| Application | The context in which the analysis is performed. | Identification in complex mixtures such as products from tire pyrolysis. researchgate.net |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
For analyzing this compound when it is a component of a larger, non-volatile material such as a polymer or plastic, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an essential technique. sci-hub.se Pyrolysis involves the thermal degradation of a material at high temperatures in an inert atmosphere. chromatographyonline.com The large polymer chains break down into smaller, more volatile fragments that are characteristic of the original polymer's structure. chromatographyonline.com These pyrolysis products are then directly introduced into a GC-MS system for separation and identification. Since dienes are common products of the thermal degradation of certain synthetic polymers, Py-GC-MS is a critical tool for material identification and analysis, where this compound could be one of many pyrolytic fragments identified. sci-hub.se
Computational and Theoretical Chemistry Studies of 4 Methyl 1,5 Heptadiene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are widely used to predict the properties of organic molecules, including non-conjugated dienes. The B3LYP functional is a commonly employed method for such investigations. chemrxiv.org
The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For a flexible acyclic molecule like 4-methyl-1,5-heptadiene, this process is complicated by the presence of multiple rotatable single bonds, leading to a complex conformational landscape.
A systematic conformational search is required to identify all significant low-energy structures (conformers) on the potential energy surface. scilit.com This involves rotating the molecular fragments around the C3-C4 and C4-C5 bonds and performing a geometry optimization for each starting structure. The resulting conformers represent local minima on the potential energy surface, and their relative energies determine their population at a given temperature. DFT methods, often combined with larger basis sets like 6-311G*, are used to accurately calculate the geometries and relative stabilities of these conformers. scilit.com
Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the typical output of a conformational analysis.
| Conformer ID | Dihedral Angle (C2-C3-C4-C5) | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |
| Conf-1 | ~60° (gauche) | ~60° (gauche) | 0.00 |
| Conf-2 | ~60° (gauche) | ~180° (anti) | 0.45 |
| Conf-3 | ~180° (anti) | ~60° (gauche) | 0.52 |
| Conf-4 | ~180° (anti) | ~180° (anti) | 1.10 |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbital (NBO) Analysis)
Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the π-systems of the two double bonds.
Natural Bond Orbital (NBO) analysis provides a more detailed picture by transforming the calculated wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de NBO analysis quantifies delocalization effects through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with donor-acceptor interactions (e.g., a filled bonding orbital donating into an empty anti-bonding orbital). uni-muenchen.deresearchgate.net These interactions, particularly hyperconjugation, are crucial for understanding molecular stability and reactivity patterns. researchgate.net For instance, NBO analysis can reveal stabilizing interactions between the σ bonds of the alkyl framework and the π* anti-bonding orbitals of the double bonds.
Table 2: Representative NBO Second-Order Perturbation Analysis This table shows hypothetical E(2) stabilization energies for donor-acceptor interactions in a molecule like this compound, illustrating the type of data obtained from NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| σ(C1-C2) | π(C5=C6) | 0.65 | σ → π |
| σ(C-H) | σ(C-C) | 2.50 | Hyperconjugation |
| π(C1=C2) | π(C5=C6) | 0.15 | Through-space interaction |
| LP(O) | σ*(C-H) | 15.0 - 20.0 | Lone Pair Delocalization (Example from a different system for context) uni-muenchen.de |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic data, which aids in structure elucidation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. researchgate.netnih.gov By calculating the ¹H and ¹³C chemical shifts for each stable conformer and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data provides strong evidence for the correct structural assignment. sciforum.net
Table 3: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts This table presents hypothetical data to demonstrate the use of DFT in predicting NMR spectra for structural validation.
| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Deviation (ppm) |
| C1 | 114.8 | 114.5 | +0.3 |
| C2 | 138.5 | 138.9 | -0.4 |
| C4 | 35.1 | 34.9 | +0.2 |
| C-Methyl | 19.5 | 19.7 | -0.2 |
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. science.gov The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental spectra. science.gov This analysis allows for the assignment of specific vibrational modes (e.g., C=C stretch, C-H bend) to the observed spectral bands, confirming the presence of key functional groups. scilit.comresearchgate.net
Theoretical Investigations of Reaction Mechanisms and Pathways
Beyond static properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions, providing insights into mechanisms, kinetics, and selectivity.
For a 1,5-diene system, a classic and thoroughly studied reaction is the acs.orgacs.org-sigmatropic Cope rearrangement. libretexts.orgresearchgate.net Theoretical methods can be used to investigate the analogous rearrangement for this compound. This involves locating the transition state (TS) structure on the potential energy surface, which is a first-order saddle point connecting reactants and products.
DFT calculations are used to optimize the geometry of the transition state and confirm its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the transition state and the reactants defines the activation energy barrier (ΔE‡). This barrier is the primary determinant of the reaction rate. acs.org Theoretical studies on related Cope rearrangements have shown that these reactions often proceed through aromatic, chair-like transition states. researchgate.net
Table 4: Hypothetical Energy Profile for a Pericyclic Reaction This table illustrates a typical energy profile calculated for a reaction mechanism, such as a Cope rearrangement.
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactant (this compound) | B3LYP/6-311G | 0.0 |
| Transition State | B3LYP/6-311G | +32.5 |
| Product | B3LYP/6-311G** | -2.1 |
Analysis of Regioselectivity and Stereoselectivity from First Principles
"First principles" or ab initio methods, including DFT, can be used to predict the outcome of reactions where multiple products are possible. Regioselectivity in reactions like electrophilic addition to this compound can be analyzed by comparing the activation barriers for the different possible pathways.
The molecule has two distinct double bonds: a terminal C1=C2 bond and an internal C5=C6 bond. An electrophile (E⁺) could attack any of these four carbons. Theory predicts that the reaction will proceed via the most stable carbocation intermediate (Markovnikov's rule). masterorganicchemistry.com By calculating the energies of all possible transition states leading to these intermediates, the preferred reaction pathway can be identified. The pathway with the lowest activation energy will be the dominant one, thus determining the regioselectivity of the product. acs.org Similarly, by analyzing the transition states leading to different stereoisomers, the stereochemical outcome of a reaction can be predicted. acs.org
Computational Insights into Catalytic Cycles and Ligand Effects
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions involving dienes such as this compound. These studies provide detailed energy profiles of reaction pathways, transition state geometries, and the electronic and steric influence of ligands, offering insights that are often difficult to obtain through experimental methods alone.
Research into the rare-earth-catalyzed C–H alkylation and cyclization of dienes has shed light on potential catalytic cycles. DFT calculations on the cyclization of 1,5-heptadiene (B74454), a close structural analog of this compound, catalyzed by a scandium complex ((C₅Me₅)ScR₂), have revealed competing mechanistic pathways. rsc.org One proposed mechanism involves facilitation by a sulfide (B99878) molecule, which coordinates to the metal center and assists in the alkene insertion step. rsc.org An alternative, sulfide-free pathway is also possible. Computational results indicate that steric hindrance on the diene substrate is a critical factor in determining the dominant pathway. rsc.org For the less sterically hindered 1,5-hexadiene (B165246), the sulfide-facilitated and sulfide-free mechanisms become energetically competitive. rsc.org This suggests that for this compound, the additional steric bulk from the methyl group at the C4 position could further influence this balance, potentially favoring a specific catalytic cycle or altering the reaction's activation energy.
Table 1: Calculated Energy Barriers for Alkene Insertion in Scandium-Catalyzed Cyclization This table illustrates the effect of diene steric hindrance on the catalytic mechanism, comparing a sulfide-facilitated versus a sulfide-free pathway. Data sourced from DFT calculations on related, non-methylated dienes.
| Substrate | Catalyst System | Pathway | Relative Energy Barrier (kcal/mol) | Source |
|---|---|---|---|---|
| 1,5-Heptadiene | (C₅Me₅)ScR₂ | Sulfide-Free | Lower Barrier | rsc.org |
| 1,5-Hexadiene | (C₅Me₅)ScR₂ | Sulfide-Facilitated vs. Sulfide-Free | Energetically Competitive | rsc.org |
Ligand effects play a paramount role in controlling the outcome of metal-catalyzed reactions. Computational studies on palladium complexes, which are active in various transformations of dienes, demonstrate the profound impact of ancillary ligands on reaction kinetics. A DFT study on the reductive elimination from palladium bis(allyl) complexes to form 1,5-hexadiene quantified how different ligands modulate the activation energy of the C-C bond-forming step. researchgate.net The study found that tricoordinated palladium complexes undergo reductive elimination more rapidly than tetracoordinated ones. researchgate.net Specifically, the nature of the fourth ligand (L) significantly alters the energy barrier, with π-acceptor ligands generally facilitating the reaction. researchgate.net
Table 2: Effect of Ligand (L) on the Activation Energy of Reductive Elimination from a Palladium Complex This table shows the calculated activation energy for the formation of a 1,5-diene from a cis-[Pd(η¹-allyl)₂(PMe₃)L] complex, highlighting the electronic effect of the ancillary ligand L.
| Ligand (L) | Ligand Type | Activation Energy (kcal/mol) | Source |
|---|---|---|---|
| (none) | Tricoordinated | 4.6 | researchgate.net |
| Maleic anhydride | π-acceptor | 5.8 | researchgate.net |
| Ethylene | Olefin | 12.5 | researchgate.net |
| PMe₃ | Phosphine (σ-donor) | 17.3 | researchgate.net |
Furthermore, the choice of the ligand framework can direct the chemoselectivity and stereoselectivity of a reaction. For instance, pyridine(diimine) iron complexes are competent precatalysts for the [2+2]-cycloaddition of dienes. princeton.edu In contrast, chiral cyclopentadienyl (B1206354) amidinate (CPAM) hafnium complexes have been used for the enantioselective living coordinative polymerization of 1,5-hexadiene, demonstrating how ligands can direct the reaction towards polymerization over other pathways and control the stereochemistry of the resulting polymer. mdpi.com These computational and experimental findings underscore the power of ligand design in tuning catalytic activity and selectivity for reactions involving dienes like this compound.
Quantum Chemical Approaches to Reactivity Prediction (e.g., Frontier Orbital Theory of Pericyclic Reactions)
Quantum chemical methods provide a powerful framework for predicting the reactivity of molecules like this compound, particularly for pericyclic reactions. Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the rules of orbital symmetry. alchemyst.co.ukwomengovtcollegevisakha.ac.in As a 1,5-diene, this compound is a prime candidate for undergoing a alchemyst.co.ukalchemyst.co.uk-sigmatropic rearrangement, specifically the Cope rearrangement. libretexts.org
Frontier Molecular Orbital (FMO) theory is a key quantum chemical approach used to predict the feasibility and stereochemical outcomes of these reactions. numberanalytics.com FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reacting component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.orgnumberanalytics.com In an intramolecular reaction like the Cope rearrangement, the molecule's own HOMO is analyzed as it morphs through the transition state. The reaction is considered "allowed" if the symmetry of the interacting orbitals is conserved throughout the process, leading to a constructive, bonding overlap in the transition state. alchemyst.co.uk For a thermal Cope rearrangement, the reaction proceeds through a chair-like transition state, a process that is symmetry-allowed according to the Woodward-Hoffmann rules. alchemyst.co.uk Quantum chemical calculations can model this transition state and confirm the favorable orbital interactions that lead to the concerted bond reorganization.
Beyond FMO theory, quantum chemical calculations can be used to predict how a molecule's environment or complexation can alter its intrinsic reactivity. A combined NMR and quantum chemical study investigated the interaction between various dienes, including a heptadiene, and the sugar trehalose (B1683222). acs.org The calculations revealed that trehalose forms a complex with the diene via OH···π and CH···O hydrogen bonds, with a stabilization energy of 5-6 kcal/mol. acs.org
Crucially, these calculations were used to predict a dramatic change in the diene's reactivity. The activation energy for hydrogen abstraction from the activated methylene (B1212753) group of the free heptadiene (initiated by a methyl radical) was calculated to be only 10 kcal/mol. acs.org However, upon complexation with trehalose, the activation energy for the same reaction was predicted to increase drastically to approximately 40 kcal/mol. acs.org This demonstrates how quantum chemical calculations can be used to quantify the depression effect that complexation has on the oxidation of diene compounds, offering a predictive tool for understanding reactivity in complex chemical systems. acs.org
Table 3: Calculated Activation Energy for Hydrogen Abstraction from Heptadiene This table shows the computationally predicted effect of complexation with trehalose on the activation energy for a radical-initiated hydrogen abstraction from a heptadiene.
| Heptadiene State | Initiator | Calculated Activation Energy (Eₐ) | Source |
|---|---|---|---|
| Free Heptadiene | Methyl Radical | ~10 kcal/mol | acs.org |
| Heptadiene-Trehalose Complex | Methyl Radical | ~40 kcal/mol | acs.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,5-Heptadiene |
| 1,5-Hexadiene |
| (R,E)-5-methyl-1,2,6-octatriene |
| 4-methyl-3-methylene-1,5-heptadiene |
| Palladium |
| Trimethylphosphine (PMe₃) |
| Ethylene |
| Maleic anhydride |
| Scandium |
| Yttrium |
| Lutetium |
| Butadiene |
| Piperylene |
| Isoprene |
| Trehalose |
| Hafnium |
Advanced Applications of 4 Methyl 1,5 Heptadiene in Organic Synthesis and Materials Science
Polymerization and Copolymerization of 4-Methyl-1,5-Heptadiene
This compound, a non-conjugated diene, serves as a versatile monomer in the synthesis of advanced polymeric materials. Its two distinct double bonds—a terminal vinyl group and an internal 1,2-disubstituted olefin—allow for a range of polymerization behaviors, including stereospecific polymerization, cyclopolymerization, and the formation of precursors for highly regular polyolefins.
The synthesis of polymers with controlled stereochemistry from diene monomers is a cornerstone of polymer science, enabling the production of materials with tailored properties such as crystallinity, melting point, and mechanical strength. Ziegler-Natta and metallocene catalysts are the premier tools for achieving this control. tandfonline.comresearchgate.netwikipedia.org
Ziegler-Natta catalysts, typically heterogeneous systems based on titanium halides and organoaluminum co-catalysts (e.g., TiCl₄/Al(C₂H₅)₃), can produce highly stereoregular polymers. wikipedia.orglibretexts.org The catalyst surface provides a template that directs the incoming monomer into a specific orientation before it inserts into the growing polymer chain, leading to isotactic (substituents on the same side of the polymer backbone) or syndiotactic (substituents on alternating sides) structures. tandfonline.comlibretexts.org
Metallocene catalysts are homogeneous, single-site catalysts consisting of a group IV transition metal (like Zr or Hf) sandwiched between cyclopentadienyl-type ligands. hhu.denih.govmdpi.com The well-defined structure of these catalysts allows for precise control over the polymer's tacticity by modifying the ligand framework. hhu.de For a monomer like this compound, polymerization would primarily involve the more reactive terminal double bond. Depending on the catalyst's symmetry and structure, this can lead to poly(this compound) with a highly regular (isotactic or syndiotactic) arrangement of the 2-(but-2-en-1-yl)propyl side chains.
Table 1: Examples of Stereospecific Diene Polymerization Catalyst Systems
| Catalyst System | Diene Monomer | Resulting Polymer Microstructure |
|---|---|---|
| rac-C₂H₄(Ind)₂ZrCl₂ / MAO | Propylene | Isotactic Polypropylene |
| Me₂C(Cp)(Flu)ZrCl₂ / MAO | Propylene | Syndiotactic Polypropylene |
| CpTiCl₃ / MAO | (Z)-1,3-Pentadiene | Highly Syndiotactic 1,2-Poly(1,3-pentadiene) mdpi.com |
Non-conjugated α,ω-dienes like this compound are ideal candidates for cyclopolymerization, a process that forms cyclic structures directly within the polymer backbone. Using transition-metal catalysts, this process involves the insertion of one of the monomer's double bonds, followed by a rapid intramolecular cyclization reaction where the pendant double bond inserts into the metal-carbon bond of the growing chain. researchgate.netresearchgate.net
For this compound, this mechanism would produce a polymer chain composed of substituted methylene-1,3-cyclopentane rings. The process begins with the coordination and insertion of the terminal vinyl group into the active catalyst center. The resulting intermediate contains a pendant butenyl group that is perfectly positioned to cyclize, forming a five-membered ring and regenerating the active site for the next monomer addition. The presence of the methyl group on the diene would result in a methyl-substituted cyclopentane ring within the polymer chain.
The stereochemistry of the resulting cyclic units (cis or trans fusion to the polymer backbone) can be controlled by the choice of catalyst. researchgate.net Isospecific metallocene catalysts tend to produce trans-rich polymers, while aspecific catalysts can produce cis-rich polymers, significantly influencing the material's thermal properties and morphology. researchgate.net
Table 2: Influence of Metallocene Catalyst on Cyclopolymerization of 1,5-Hexadiene (B165246)
| Catalyst | Type | Resulting Polymer Structure | Key Finding |
|---|---|---|---|
| rac-(EBI)Zr(NMe₂)₂ | Isospecific | trans-Diisotactic rich Poly(methylene-1,3-cyclopentane) | Produces a polymer with high trans content, relatively insensitive to temperature. researchgate.net |
| Me₂C(Cp)(Flu)ZrMe₂ | Syndiospecific | trans-Diisotactic rich Poly(methylene-1,3-cyclopentane) | Also yields a trans-rich polymer structure. researchgate.net |
An elegant, indirect route to highly stereoregular polyolefins involves the chemical modification of pre-formed polydienes. nih.gov This strategy is particularly useful for creating polyolefin microstructures that are difficult or impossible to achieve through the direct polymerization of the corresponding olefin monomers. mdpi.com The process involves first synthesizing a polydiene with a specific and high degree of stereoregularity (e.g., isotactic or syndiotactic) and then converting it into a polyolefin through catalytic hydrogenation. mdpi.comnih.gov
This method effectively saturates the double bonds within the polymer backbone and side chains. A common and efficient method for this transformation is non-catalytic hydrogenation using diimide (N₂H₂), which can be generated in situ from the thermal decomposition of p-toluenesulfonyl hydrazide (TSH). mdpi.comnih.govamazonaws.com This approach avoids metal contamination in the final polymer. Alternatively, catalytic methods using transition metal catalysts can also be employed. researchgate.netgoogle.com
If this compound were polymerized in a stereospecific manner via its terminal double bond, the resulting polymer would contain pendant butenyl groups. Complete hydrogenation of this polymer would yield stereoregular poly(4-methyl-1-heptene), a polyolefin whose direct stereospecific synthesis could be challenging.
This compound as a Precursor for Complex Molecular Architectures
Beyond polymerization, the unique structure of this compound makes it a valuable building block in organic synthesis for constructing complex molecules. Its two electronically distinct double bonds allow for selective chemical transformations, enabling its incorporation into intricate molecular frameworks.
The 4-methylheptane carbon skeleton is a structural motif found in various natural products, particularly insect pheromones. nih.gov For example, 4-methylheptan-3-ol is a pheromone whose different stereoisomers are active for different insect species. nih.gov Synthetic routes targeting these molecules often rely on the precise construction of the 4-methylheptane core. While not always starting from this compound itself, the synthesis often involves creating a similar diene or enone intermediate that is then elaborated. nih.gov
More broadly, dienes are fundamental precursors in many natural product syntheses. The Diels-Alder reaction, a powerful [4+2] cycloaddition, uses conjugated dienes to build six-membered rings with high stereocontrol, forming the core of many complex natural products like alkaloids and terpenoids. oup.comnih.gov Non-conjugated dienes such as this compound can be isomerized to their conjugated counterparts or used in other cyclization strategies to generate key carbocyclic scaffolds.
The presence of two non-equivalent double bonds in this compound—a terminal monosubstituted alkene and an internal disubstituted alkene—opens the door for chemo- and regioselective reactions. chinesechemsoc.org This selectivity allows chemists to functionalize one part of the molecule while leaving the other intact for subsequent transformations.
Regioselectivity: Reactions that are sensitive to steric hindrance, such as hydroboration-oxidation, will preferentially occur at the more accessible terminal double bond. This would lead to the formation of 4-methylhept-5-en-1-ol, a bifunctional molecule containing both an alcohol and an internal double bond.
Chemoselectivity: The electronic differences between the two double bonds can also be exploited. For instance, certain electrophilic reagents or metal catalysts may show a preference for the more electron-rich internal double bond over the terminal one. Ligand-controlled catalysis, for example, has been used for the regioselective hydroxyalkylboration of dienes, allowing for precise control over which double bond reacts. rsc.org
By carefully choosing reagents and reaction conditions, this compound can be converted into a wide array of functionalized building blocks. These derivatives, featuring new hydroxyl, halide, or other functional groups at specific positions, are valuable intermediates for the synthesis of fine chemicals and complex organic molecules.
Role in the Development of Specialty Chemicals and Advanced Materials
This compound serves as a versatile building block in the synthesis of a variety of specialty chemicals, leveraging the reactivity of its two double bonds. Its structural features allow for its participation in numerous organic reactions, including addition and polymerization reactions, to generate compounds with specific functionalities. echemi.com This has led to its application in the production of fine chemicals, pharmaceutical intermediates, pesticides, and fragrances. echemi.com
In the realm of materials science, while specific data on homopolymers of this compound is not extensively detailed in readily available literature, its structural similarity to other non-conjugated dienes suggests its potential as a comonomer in polymerization processes. The presence of two reactive sites allows for the possibility of cross-linking or the introduction of specific functionalities into a polymer chain. Non-conjugated dienes are known to undergo cyclopolymerization with Ziegler-Natta catalysts, a process that can lead to polymers with unique cyclic structures within the main chain. This can influence the physical and mechanical properties of the resulting material.
The potential applications of polymers derived from or incorporating this compound could span a range of advanced materials. For instance, the incorporation of such a monomer could modify the properties of commodity plastics, potentially enhancing thermal stability or altering mechanical characteristics. The synthesis of block copolymers, which involves the sequential polymerization of different monomers, represents another avenue for the application of this compound. nih.govnih.govresearchgate.netmdpi.com Block copolymers can self-assemble into ordered nanostructures, making them suitable for applications in nanotechnology and as templates for the fabrication of other materials. mdpi.com While direct research on this compound in stimuli-responsive materials is not prominent, its derivatives could potentially be designed to respond to external stimuli such as light, temperature, or pH, a key feature of "smart" materials. nih.gov
Furthermore, its role as a solvent and a fuel additive highlights its versatility. As a solvent, its good solubility characteristics are particularly useful in the chemical and pharmaceutical industries for dissolving and dispersing active ingredients. echemi.com As a fuel additive, it has been noted to improve combustion efficiency and performance, contributing to reduced emissions. echemi.com
Derivatization for Labeled Compounds and Research Probes
The derivatization of molecules like this compound to create labeled compounds is a critical technique in various scientific disciplines, particularly for tracing reaction mechanisms and in biomedical research. While specific literature detailing the isotopic labeling of this compound is scarce, the general principles of isotopic labeling of hydrocarbons can be applied.
Isotopic labeling involves the substitution of one or more atoms of a molecule with their isotopes. For this compound, this would typically involve the replacement of hydrogen atoms with deuterium (B1214612) (²H or D) or carbon atoms with carbon-13 (¹³C). These labeled compounds can then be used in a variety of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to track the fate of the molecule through a chemical reaction or a biological process.
For example, a deuterated version of this compound could be synthesized and used in polymerization studies to elucidate the mechanism of cyclopolymerization or to understand the kinetics of the reaction. The presence of deuterium would provide a distinct spectroscopic signature, allowing researchers to follow the incorporation of the monomer into the polymer chain.
In the context of research probes, this compound could be chemically modified to attach a reporter group, such as a fluorescent dye. While there is no direct evidence of this application for this specific compound, the presence of reactive double bonds provides a chemical handle for such modifications. These functionalized derivatives could then potentially be used as probes in various assays. For instance, a fluorescently labeled version could be used to study the distribution of the molecule within a material or a biological system. The development of such probes would require multi-step synthesis to introduce the desired functionality without compromising the inherent properties of the diene that are being investigated.
Future Directions and Emerging Research Avenues for 4 Methyl 1,5 Heptadiene
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis methods for 4-Methyl-1,5-Heptadiene and similar non-conjugated dienes often rely on reactions such as those involving allylic chlorides or the allylic addition of acetylenes. evitachem.com These methods can require high temperatures and pressures, making them energy-intensive. evitachem.com The future of its synthesis lies in the development of novel and sustainable routes that are more efficient and environmentally friendly.
One promising area of research is the use of metathesis reactions. For instance, the "metafining" of nerolidol (B1678203), a naturally occurring sesquiterpenoid alcohol, using a Grubbs-Hoveyda catalyst has been shown to produce 2,6-dimethyl-1,5-heptadiene, an isomer of this compound. rsc.org This approach highlights the potential for using bio-based starting materials to synthesize valuable dienes, which aligns with the principles of a circular economy.
Rearrangement reactions also present a potential pathway for the synthesis of this compound. The pyrolysis of (R,E)-5-Methyl-1,2,6-octatriene to yield 4-Methyl-3-methylene-1,5-heptadiene, another isomer, suggests that sigmatropic rearrangements could be harnessed for its synthesis. researchgate.net
Future synthetic strategies are likely to incorporate renewable feedstocks and catalytic processes to improve atom economy and reduce waste. The development of catalysts that can operate under milder conditions will be crucial in making the synthesis of this compound more sustainable.
| Synthetic Approach | Precursor(s) | Key Features |
| Allylic Chloride Reaction | Allylic chlorides and suitable reagents | Established method, may require specific conditions for high yields. evitachem.com |
| Allylic Addition of Acetylenes | Acetylenes and cyclic or acyclic olefins | High temperature and pressure, catalyst-free. evitachem.com |
| Pyrolysis | (R,E)-5-Methyl-1,2,6-octatriene | Leads to an isomeric product, indicating potential for rearrangement reactions. researchgate.net |
| Metathesis of Bio-based Feedstocks | Nerolidol | Produces an isomeric diene, demonstrates a sustainable route from renewable sources. rsc.org |
Exploration of Asymmetric Catalysis in this compound Transformations
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, which are of great importance in pharmaceuticals and materials science. While specific research on the asymmetric catalysis of this compound is still emerging, the broader field of asymmetric transformations of dienes offers significant insights into future possibilities.
The reactivity of the two double bonds in this compound makes it a candidate for a variety of asymmetric transformations, including cyclization, addition, and oxidation reactions. Chiral transition metal complexes, particularly those of rhodium, have been successfully employed in the asymmetric 1,4-addition of organoboron reagents to other dienes. sigmaaldrich.com The development of chiral ligands, such as chiral diene ligands, is crucial for achieving high enantioselectivity in these reactions. sigmaaldrich.com
Furthermore, chiral ruthenium complexes have been developed for asymmetric cyclization reactions of enynes, which share structural similarities with dienes. stanford.edu The application of such catalytic systems to this compound could lead to the synthesis of novel chiral cyclic compounds. Organocatalysis, using small organic molecules like proline, has also proven effective in asymmetric reactions of carbonyl compounds and could potentially be adapted for transformations of dienes or their derivatives. acs.org
Future research will likely focus on designing and synthesizing chiral catalysts that are specifically tailored for the asymmetric transformations of this compound, enabling the production of enantiomerically pure products with high efficiency.
Integration of Advanced Computational Methods for Predictive Chemistry
Advanced computational methods are becoming indispensable tools in modern chemistry for predicting molecular properties, reaction mechanisms, and catalyst performance. For this compound, computational chemistry can provide valuable insights that can guide experimental work.
Density Functional Theory (DFT) is a powerful method for calculating the thermodynamic properties of molecules, such as Gibbs free energy. This can be used to predict the stability of different isomers of this compound and to understand the thermodynamics of potential rearrangement reactions, such as the Cope rearrangement.
Computational studies can also be used to elucidate reaction mechanisms. For instance, DFT calculations have been used to map the energy profiles of catalytic cyclization reactions of related dienes, providing a deeper understanding of the catalytic cycle and the factors that control selectivity. researchgate.net This knowledge can be used to design more efficient and selective catalysts for the transformation of this compound.
Molecular dynamics simulations can be employed to study the conformational landscape of this compound and its interactions with catalysts or in different solvent environments. The integration of these computational tools will accelerate the discovery and optimization of new reactions and processes involving this diene.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Calculation of thermodynamic properties, prediction of isomer stability, elucidation of reaction mechanisms. researchgate.net |
| Semi-empirical Quantum Methods | Assessment of the properties of reactive intermediates. researchgate.net |
| Molecular Dynamics (MD) | Study of conformational analysis and intermolecular interactions. |
Green Chemistry Approaches to Diene Synthesis and Reactivity
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are highly relevant to the future research and industrial application of this compound.
A key aspect of green chemistry is the use of renewable resources. The synthesis of dienes from bio-based feedstocks, such as the conversion of nerolidol to a heptadiene isomer, is a prime example of this principle in action. rsc.org This approach not only reduces reliance on fossil fuels but can also lead to the development of more sustainable and biodegradable products.
The use of environmentally benign solvents, or the elimination of solvents altogether, is another important green chemistry principle. semanticscholar.org Research into solvent-free reaction conditions for the synthesis and transformation of this compound could significantly reduce waste and environmental pollution. Alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to greener processes by reducing reaction times and energy consumption. encyclopedia.pubrasayanjournal.co.inmdpi.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. mdpi.com The exploration of enzymatic reactions for the synthesis or modification of this compound could open up new avenues for green and sustainable chemistry.
| Green Chemistry Principle | Application to this compound |
| Use of Renewable Feedstocks | Synthesis from bio-based precursors like nerolidol. rsc.org |
| Safer Solvents and Reaction Conditions | Development of solvent-free processes; use of benign solvents. semanticscholar.org |
| Energy Efficiency | Application of microwave and ultrasound technologies to reduce energy consumption. encyclopedia.pubrasayanjournal.co.inmdpi.com |
| Catalysis | Development of highly selective and recyclable catalysts, including biocatalysts. mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-1,5-Heptadiene, and how do reaction conditions (e.g., catalysts, solvents) influence yield and purity?
- Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions for diene formation. For example, coupling 4-methylpentenyl precursors with allylic halides under inert conditions. Catalysts like palladium complexes may enhance regioselectivity . Solvent polarity (e.g., THF vs. DCM) affects reaction kinetics; anhydrous conditions minimize side reactions. Purification via fractional distillation or column chromatography is critical for isolating the diene from isomers (e.g., 4-Methyl-1,3-Heptadiene) . Monitor purity using GC-MS with a nonpolar column (e.g., DB-5) to resolve closely eluting peaks.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features distinguish it from structural isomers?
- Methodological Answer :
- ¹H NMR : Look for allylic protons (δ 1.8–2.2 ppm) and conjugated diene protons (δ 5.0–5.8 ppm as multiplet splitting). Compare with 4-Methyl-1,3-Heptadiene, where non-conjugated protons show distinct coupling patterns .
- IR : Absence of carbonyl peaks (1700–1750 cm⁻¹) confirms no ketone impurities.
- GC-MS : Base peak at m/z 110 (molecular ion) and fragmentation patterns (e.g., loss of methyl groups) aid identification .
Q. How does this compound’s stability vary under different storage conditions, and what precautions are necessary to prevent degradation?
- Methodological Answer : The compound is air- and light-sensitive due to conjugated double bonds. Store under nitrogen at –20°C in amber vials with stabilizers like BHT (0.1% w/w). Monitor degradation via periodic NMR; new peaks at δ 6.0–7.0 ppm suggest oxidative dimerization . Avoid contact with strong acids/bases to prevent polymerization .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the regioselectivity of this compound in Diels-Alder reactions with electron-deficient dienophiles?
- Methodological Answer : Optimize molecular geometries using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (FMOs): The HOMO of the diene and LUMO of the dienophile (e.g., maleic anhydride) should align spatially. Calculate activation energies (ΔG‡) for endo vs. exo pathways. Validate predictions experimentally via ¹H NMR monitoring of reaction kinetics .
Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound’s structure?
- Methodological Answer :
- Step 1 : Re-examine NMR acquisition parameters (e.g., solvent deuteration, temperature) to rule out artifacts .
- Step 2 : Perform NOESY to confirm spatial proximity of protons.
- Step 3 : Compare experimental chemical shifts with DFT-calculated shifts (e.g., using GIAO method). Discrepancies may indicate overlooked conformers or solvent effects .
- Step 4 : Cross-validate with X-ray crystallography if crystalline derivatives are accessible .
Q. What experimental design principles ensure reproducibility in studies investigating this compound’s polymerization kinetics?
- Methodological Answer :
- Control Variables : Maintain consistent initiator concentrations (e.g., AIBN) and degas solvents to exclude oxygen inhibition .
- Data Collection : Use in-situ FTIR to track C=C bond disappearance (1630–1680 cm⁻¹).
- Statistical Analysis : Apply Arrhenius modeling to rate constants derived from multiple trials. Archive raw data in FAIR-compliant repositories (e.g., Chemotion ELN) with metadata on reaction conditions .
Methodological Resources
- Safety Protocols : Refer to GHS guidelines for handling flammable liquids (Category 2) and eye/skin protection measures .
- Data Management : Utilize NFDI4Chem’s repositories for spectral data and synthetic protocols to align with FAIR principles .
- Advanced Instrumentation : For isomer differentiation, consider hyphenated techniques like GC-IR or LC-NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
